Glucocerebrosidase-IN-1 (hydrochloride) is a small molecule that acts as an inhibitor of glucocerebrosidase, an enzyme crucial for the metabolism of glucosylceramide. This compound has garnered attention due to its potential therapeutic implications, particularly in the context of lysosomal storage disorders such as Gaucher disease and its association with neurodegenerative diseases like Parkinson's disease. The molecular formula for Glucocerebrosidase-IN-1 (hydrochloride) is , with a molecular weight of approximately 281.82 g/mol .
Glucocerebrosidase-IN-1 (hydrochloride) is classified as a glucosidase inhibitor. It is synthesized for research and potential therapeutic applications, particularly in enhancing glucocerebrosidase activity in conditions where the enzyme is deficient or dysfunctional. The compound is related to the broader category of glycosphingolipid metabolism modulators, which are significant in treating lysosomal storage disorders .
The synthesis of Glucocerebrosidase-IN-1 (hydrochloride) typically involves organic synthesis techniques that include:
Technical details regarding specific reaction conditions, including temperature, solvent systems, and catalysts, are essential for optimizing yield and purity but may vary based on laboratory protocols.
The molecular structure of Glucocerebrosidase-IN-1 (hydrochloride) can be depicted through its chemical formula . The compound features a chiral center, which contributes to its biological activity. Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to elucidate its three-dimensional conformation.
Key structural characteristics include:
Glucocerebrosidase-IN-1 (hydrochloride) primarily functions through competitive inhibition of glucocerebrosidase. This involves:
Technical details regarding kinetic parameters such as IC50 values can provide insights into the potency of Glucocerebrosidase-IN-1 against glucocerebrosidase under various pH conditions .
The mechanism of action for Glucocerebrosidase-IN-1 (hydrochloride) involves:
Data from studies indicate that this inhibition can have downstream effects on cellular signaling pathways associated with lysosomal function .
Glucocerebrosidase-IN-1 (hydrochloride) exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's behavior in biological systems and its potential therapeutic applications .
Glucocerebrosidase-IN-1 (hydrochloride) has several scientific applications:
Glucocerebrosidase-IN-1 hydrochloride (compound 11a) exhibits targeted binding within the catalytic pocket of glucocerebrosidase (GCase), as revealed by in silico docking simulations. The inhibitor forms hydrogen bonds with key catalytic residues Glu340 and Asp127 in the enzyme's TIM barrel domain (β/α)₈ fold, which houses the active site [6] [9]. Hydrophobic interactions with residues Phe252, Leu444, and Trp378 further stabilize the complex, positioning the inhibitor within the substrate channel. This binding mode directly obstructs glucosylceramide (GlcCer) access to the catalytic nucleophile Glu235, explaining its competitive inhibition mechanism [1] [6].
Table 1: Molecular Docking Parameters of Glucocerebrosidase-IN-1
Parameter | Value | Significance |
---|---|---|
Binding Energy (ΔG) | -8.92 ± 0.68 kcal/mol | High-affinity complex formation |
Inhibition Constant (Kᵢ) | 18.5 μM | Potency at physiological conditions |
Critical Hydrogen Bonds | 4 | Glu340, Asp127, Asn370, Tyr179 |
Hydrophobic Interactions | 8 | Phe252, Leu444, Trp378, Val398 |
Molecular dynamics simulations confirm stable binding over 100 ns trajectories, with root-mean-square deviation (RMSD) values < 2.0 Å, indicating minimal complex deformation [6]. The hydrochloride counterion enhances binding stability through electrostatic complementarity with positively charged residues near the active site periphery.
Glucocerebrosidase-IN-1 demonstrates mutation-dependent inhibitory profiles due to altered residue chemistry in disease-associated variants. For the severe neuronopathic mutation L444P (p.Leu483Pro), the inhibitor's Kᵢ increases to 34.2 μM, reflecting a 1.8-fold reduction in affinity compared to wild-type GCase [5] [10]. This stems from the proline substitution distorting the β-sheet structure in domain II, weakening hydrophobic contacts with the inhibitor's alkyl chain [6] [9]. In contrast, the inhibitor maintains near-wild-type affinity for the mild mutation N370S (p.Asn409Ser; Kᵢ = 20.1 μM), as the serine residue preserves hydrogen bonding capacity [1] [3].
Selectivity arises from three mechanisms:
Thermodynamic and enzymatic profiling reveals mutation-specific responses to Glucocerebrosidase-IN-1 hydrochloride:
Table 2: Inhibition Profiles Across GCase Variants
GCase Variant | IC₅₀ (μM) | ΔΔG (kcal/mol) | Structural Impact on Binding |
---|---|---|---|
Wild-Type | 29.3 ± 1.8 | 0 | Optimal hydrophobic pocket volume |
N370S | 32.6 ± 2.1 | +0.28 | Reduced hydrogen bonding at Asn→Ser substitution |
L444P | 51.7 ± 3.4 | +1.05 | Distorted domain II; reduced hydrophobic contact |
E326K (risk) | 30.8 ± 1.9 | +0.12 | Minimal active site perturbation |
For L444P variants, molecular dynamics show a 40% decrease in inhibitor residence time due to flexibility in loop regions adjacent to the mutated residue [6]. Remarkably, the inhibitor enhances thermal stability of wild-type and N370S GCase (stabilization ratio = 10.20 at 10 μM), raising denaturation temperatures by 8°C. Conversely, L444P complexes show no stabilization, correlating with accelerated enzyme degradation in cellular models [1] [8]. These differential effects highlight the inhibitor's utility as a mechanistic probe for mutation-specific dysfunction.
The hydrochloride salt formulation critically optimizes Glucocerebrosidase-IN-1's physicochemical properties. The chloride counterion forms an ionic pair with the inhibitor's tertiary amine group (pKₐ = 8.9), increasing aqueous solubility to 28 mg/mL compared to 1.3 mg/mL for the free base [4] [5]. This facilitates in vitro applications requiring physiological pH conditions (e.g., lysosomal activity assays at pH 5.5).
Crystallographic studies reveal the protonated amine engages in additional hydrogen bonding with Thr231 and Asp127 in the GCase active site, contributing 1.2 kcal/mol to binding energy [1]. Furthermore, the hydrochloride form exhibits superior solid-state stability, with <2% decomposition after 12 months at -20°C versus 12% for the free base. This stability arises from chloride-mediated crystal lattice stabilization, as evidenced by X-ray diffraction showing shortened ionic contacts (2.89 Å vs. 3.42 Å in free base) [4].
Table 3: Hydrochloride vs. Free Base Properties
Property | Hydrochloride | Free Base |
---|---|---|
Aqueous Solubility | 28 mg/mL | 1.3 mg/mL |
Melting Point | 189–191°C | 142–145°C |
Log D (pH 7.4) | 1.05 | 2.98 |
Plasma Protein Binding | 68% | 89% |
The reduced lipophilicity (Log D = 1.05) of the hydrochloride form minimizes non-specific membrane interactions while maintaining sufficient permeability for cellular uptake (Pₐₚₚ = 6.7 × 10⁻⁶ cm/s) [5].
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